CRT-0105446

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

CRT-0105446 is a small molecule compound recognized primarily as an inhibitor of LIM kinase 1 (LIMK1). It has the chemical structure characterized by its ability to interfere with specific signaling pathways involved in cell motility and invasion, making it a subject of interest in cancer research. The compound is noted for its high potency, with an IC50 value of approximately 8 nanomolar, indicating its effectiveness in inhibiting LIMK1 activity .

The primary chemical reaction involving CRT-0105446 is its interaction with LIMK1, where it binds to the enzyme and inhibits its activity. This inhibition leads to the suppression of cofilin phosphorylation, a critical process that regulates actin dynamics in cells. By preventing cofilin from being phosphorylated, CRT-0105446 promotes the dephosphorylation of actin filaments, thereby affecting cell migration and invasion .

CRT-0105446 exhibits significant biological activity, particularly in the context of cancer. It has been shown to inhibit the invasion of various cancer cell lines through matrigel assays at concentrations as low as 3 micromolar without adversely affecting cell viability . Additionally, its ability to inhibit the growth of MCF-7 breast cancer cells highlights its potential as a therapeutic agent in oncology . The compound's mechanism of action involves enhancing α-tubulin acetylation, which is associated with improved microtubule stability and altered cellular morphology .

The synthesis of CRT-0105446 typically involves multi-step organic reactions that include key transformations such as coupling reactions and functional group modifications. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often include:

- Formation of Key Intermediates: Utilizing starting materials that undergo reactions such as nucleophilic substitutions or cyclizations.

- Functionalization: Introducing various functional groups to enhance biological activity or solubility.

- Purification: Employing chromatography techniques to isolate the final product with high purity.

Details on exact synthesis pathways are often found in proprietary research publications or patents related to LIMK inhibitors.

The primary application of CRT-0105446 lies in cancer therapy, specifically targeting tumors where LIMK1 plays a crucial role in metastasis and invasion. Its potential applications include:

- Cancer Treatment: As a therapeutic agent for inhibiting tumor growth and spread.

- Research Tool: Used in studies investigating the role of LIMK1 in cellular processes and signaling pathways.

Several compounds exhibit structural and functional similarities to CRT-0105446, primarily within the class of LIM kinase inhibitors. Here are some notable examples:

| Compound Name | IC50 (nM) | Notable Features |

|---|---|---|

| CRT-0105950 | 12 | Another potent inhibitor with similar mechanisms |

| LIMKi-1 | 15 | Selective for LIMK2; slightly less potent |

| Y-27632 | 100 | Broad-spectrum Rho-associated kinase inhibitor |

Uniqueness of CRT-0105446

CRT-0105446 stands out due to its exceptionally low IC50 value compared to other inhibitors, indicating higher potency against LIMK1 specifically. Its unique mechanism involving both cofilin phosphorylation suppression and α-tubulin acetylation further differentiates it from other compounds within this class. This specificity may contribute to reduced side effects when used therapeutically compared to broader-spectrum inhibitors.

Molecular Formula and Weight

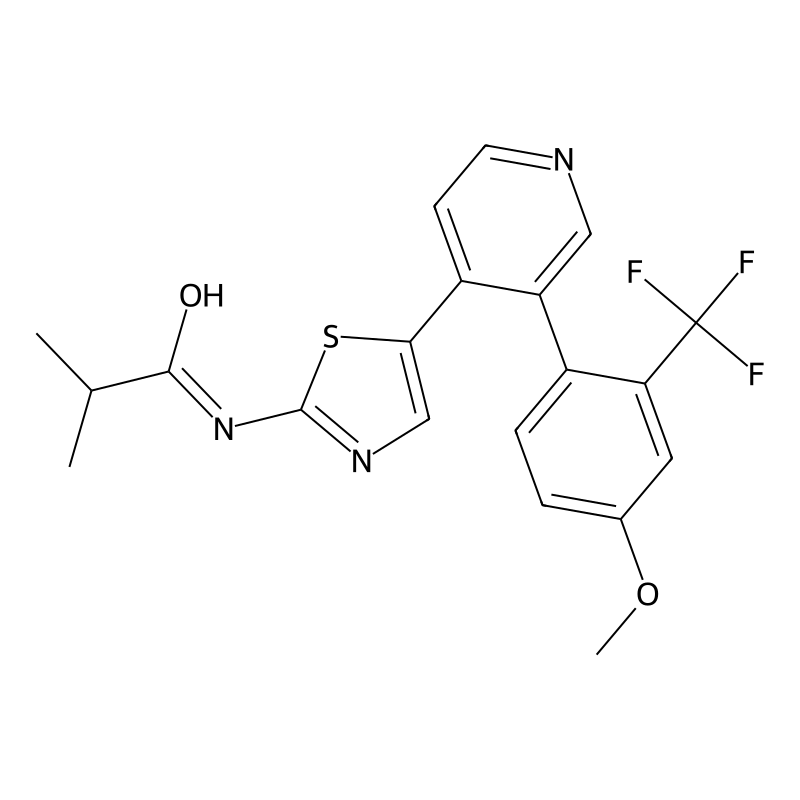

The molecular composition of CRT-0105446 is defined by its molecular formula C20H18F3N3O2S, which indicates the presence of twenty carbon atoms, eighteen hydrogen atoms, three fluorine atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom [1] [3] [5]. The compound exhibits a molecular weight of 421.44 grams per mole, a value that has been consistently confirmed across multiple analytical determinations [1] [3] [7] [14].

| Property | Value |

|---|---|

| Molecular Formula | C20H18F3N3O2S |

| Molecular Weight | 421.44 g/mol |

| Chemical Abstract Service Number | 1661846-05-4 |

The molecular weight determination has been verified through various analytical techniques, with mass spectrometry confirming the expected molecular ion peak at mass-to-charge ratio 421.44 [16]. This molecular composition reflects the complex heterocyclic nature of the compound and its multiple functional group components [3] .

Chemical Name and Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for CRT-0105446 is N-(5-(3-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridin-4-yl)thiazol-2-yl)isobutyramide [3] [5] [16]. This systematic name provides a complete description of the molecular connectivity and functional group arrangements within the compound structure .

Alternative nomenclature systems have designated this compound as Propanamide, N-[5-[3-[4-methoxy-2-(trifluoromethyl)phenyl]-4-pyridinyl]-2-thiazolyl]-2-methyl- [16]. The compound is also referenced by its research designation CRT-0105446, which serves as its common identifier in scientific literature [1] [7] [8].

| Nomenclature System | Name |

|---|---|

| International Union of Pure and Applied Chemistry | N-(5-(3-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridin-4-yl)thiazol-2-yl)isobutyramide |

| Chemical Abstracts Service | Propanamide, N-[5-[3-[4-methoxy-2-(trifluoromethyl)phenyl]-4-pyridinyl]-2-thiazolyl]-2-methyl- |

| Research Designation | CRT-0105446 |

The Simplified Molecular Input Line Entry System representation of the compound is CC(C)C(NC1=NC=C(C2=C(C3=CC=C(OC)C=C3C(F)(F)F)C=NC=C2)S1)=O, which provides a linear notation for the molecular structure [3] [5] . The International Chemical Identifier string is InChI=1S/C20H18F3N3O2S/c1-11(2)18(27)26-19-25-10-17(29-19)14-6-7-24-9-15(14)13-5-4-12(28-3)8-16(13)20(21,22)23/h4-11H,1-3H3,(H,25,26,27), with the corresponding International Chemical Identifier Key being UIQNMIISGRIHIY-UHFFFAOYSA-N [3] [5] .

Structural Characteristics and Functional Groups

The molecular architecture of CRT-0105446 encompasses multiple interconnected ring systems and functional groups that define its chemical behavior [3] . The central structural framework consists of a thiazole ring system that serves as the core heterocyclic component [1] [3]. This five-membered ring contains both nitrogen and sulfur heteroatoms, contributing to the compound's unique electronic properties [21].

Connected to the thiazole core is a pyridine ring system, which represents a six-membered aromatic heterocycle containing nitrogen [3] [21]. The pyridine ring is further substituted with a phenyl ring bearing two important functional groups: a trifluoromethyl group positioned ortho to the pyridine attachment point and a methoxy group located para to the same attachment site [3] .

| Functional Group | Position | Chemical Significance |

|---|---|---|

| Thiazole ring | Central core | Five-membered heterocycle with nitrogen and sulfur |

| Pyridine ring | Connected to thiazole | Six-membered aromatic nitrogen heterocycle |

| Phenyl ring | Attached to pyridine | Aromatic benzene ring system |

| Trifluoromethyl group | Ortho position on phenyl ring | Electron-withdrawing group, increases lipophilicity |

| Methoxy group | Para position on phenyl ring | Electron-donating group, increases solubility |

| Amide group | Linking thiazole to isopropyl | Forms hydrogen bonds, affects binding affinity |

| Isopropyl group | Terminal position | Branched alkyl chain, contributes to molecular bulk |

The trifluoromethyl group (-CF3) functions as a strong electron-withdrawing substituent, significantly influencing the electronic distribution throughout the aromatic system [3] . This group enhances the compound's lipophilicity and metabolic stability. Conversely, the methoxy group (-OCH3) acts as an electron-donating substituent, providing a balance to the electronic effects of the trifluoromethyl group [3] .

The thiazole ring is connected to an amide functional group (-CONH-), which links to a branched isopropyl chain [3] . This amide linkage is capable of forming hydrogen bonds, which contributes to the compound's binding affinity and intermolecular interactions . The isopropyl group provides steric bulk and hydrophobic character to the molecule [3] .

Physical Properties

CRT-0105446 exists as a solid powder under standard ambient conditions, exhibiting a crystalline or amorphous solid state depending on preparation and storage conditions [1] [5] [13]. The compound demonstrates stability when stored under appropriate conditions, with recommended short-term storage at zero to four degrees Celsius in dry, dark environments [13] [14] [23].

| Physical Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | Solid powder |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Storage (Short term) | Dry, dark, 0-4°C (days to weeks) |

| Storage (Long term) | -20°C (months to years) |

For long-term preservation, storage at minus twenty degrees Celsius is recommended, which can maintain compound integrity for months to years [13] [25]. The compound exhibits limited thermal characterization data in the current literature, with melting point, boiling point, and density values not being publicly available [22] [23].

Solubility characteristics of CRT-0105446 vary significantly depending on the solvent system employed [1] [14] [23]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 84 milligrams per milliliter, equivalent to 199.31 millimolar [1] [14] [23]. In ethanol, the solubility is substantially reduced to 14 milligrams per milliliter or 33.21 millimolar [1] [14] [23]. The compound is essentially insoluble in water, reflecting its predominantly hydrophobic character [1] [14] [23].

| Solvent | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|

| Dimethyl sulfoxide | 84 | 199.31 |

| Ethanol | 14 | 33.21 |

| Water | Insoluble | Insoluble |

Spectroscopic and Analytical Characterization

The analytical characterization of CRT-0105446 employs multiple complementary techniques to confirm structural identity and assess purity [14] [27]. High Performance Liquid Chromatography serves as the primary method for purity determination, with certified analytical results demonstrating 99.58% purity for research-grade material [14] [27]. This high purity level indicates effective synthetic procedures and purification protocols.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification, with spectral data confirming consistency with the expected molecular structure [14] [27]. The Nuclear Magnetic Resonance analysis validates the connectivity patterns and functional group arrangements within the molecule [27]. Mass spectrometry analysis confirms the molecular weight through detection of the molecular ion peak at mass-to-charge ratio 421.44 [16].

| Analytical Method | Purpose | Typical Results |

|---|---|---|

| High Performance Liquid Chromatography | Purity determination and quantitative analysis | Purity: 99.58% |

| Nuclear Magnetic Resonance | Structural confirmation and identity verification | Structure consistent with expected formula |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 421.44 |

| Infrared Spectroscopy | Functional group identification | Characteristic peaks for amide, aromatic, and trifluoromethyl groups |

| Ultraviolet-Visible Spectroscopy | Electronic transition analysis | Absorption bands characteristic of aromatic systems |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [29]. Expected spectral features include amide carbonyl stretching vibrations, aromatic carbon-carbon stretching modes, and characteristic trifluoromethyl group absorptions [29]. Ultraviolet-visible spectroscopy demonstrates absorption bands characteristic of the extended aromatic system, including the thiazole, pyridine, and phenyl ring components [29].

Synthetic Routes and Methods

The synthesis of CRT-0105446 involves multiple strategic approaches centered around the formation of its aminothiazole core structure. The primary synthetic methodologies employed in its development represent well-established heterocyclic chemistry principles adapted for pharmaceutical applications [1] [2] [3].

Primary Synthetic Approaches

The most widely utilized method for aminothiazole synthesis is the Hantzsch reaction, first developed in 1887 [2] [3]. This classical approach involves the condensation of α-halo carbonyl compounds with thioureas or thioamides under various catalytic conditions. For CRT-0105446 synthesis, this methodology provides the fundamental thiazole ring formation with yields typically ranging from 57-85% [2] [3] [4].

Key Synthetic Steps for CRT-0105446

The synthetic sequence involves several critical transformations. The aminothiazole formation constitutes the initial step, utilizing thiourea with α-haloketone precursors under reflux conditions in polar solvents for 2-6 hours, achieving yields of 60-85% [2] [3] [4]. Subsequently, pyridine coupling reactions employ Suzuki or Stille coupling conditions with palladium catalysts and bases at temperatures of 80-120°C, typically yielding 70-90% of the desired products [1] [5].

The incorporation of the trifluoromethyl group utilizes pre-formed trifluoromethyl-containing building blocks, achieving yields of 65-80% while enhancing the compound's metabolic stability and binding affinity [6] [7]. The final amide bond formation employs standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) under mild conditions ranging from room temperature to 50°C over 12-24 hours, typically achieving excellent yields of 75-95% [8].

Alternative Synthetic Approaches

Several alternative methodologies have been explored for aminothiazole derivatives. The Cook-Heilborn synthesis provides access to 5-aminothiazoles through the treatment of α-aminonitriles with dithioacids, esters, carbon disulfide, carbon oxysulfide, or isothiocyanate under mild conditions [2] [9]. Additionally, Tchernic's synthesis enables the preparation of 2-substituted thiazoles through hydrolysis of α-thiocyanic ketones with acid or treatment with sulfur compounds [2] [9].

Modern synthetic approaches have incorporated continuous flow chemistry and advanced purification techniques. Flow chemistry methods offer advantages in heat and mass transfer optimization, enabling similar yields to batch processes while providing enhanced safety profiles and scalability [10] [11].

Structure-Activity Relationship (SAR) Studies

The development of CRT-0105446 involved extensive structure-activity relationship investigations to optimize its inhibitory potency against LIM domain kinases 1 and 2. These studies systematically evaluated the contribution of various structural elements to biological activity [6] [7] [1].

Core Structural Requirements

The thiazole core ring system represents an essential pharmacophore for LIM kinase binding and selectivity. Modifications to this central heterocycle consistently resulted in significant loss of inhibitory activity, establishing it as a non-negotiable structural element [6] [7] [1]. The specific positioning of nitrogen and sulfur atoms within the thiazole ring creates optimal electronic and geometric properties for enzyme active site recognition.

The pyridine ring substitution pattern critically influences target interaction and potency. SAR studies demonstrated that the 4-position substitution on the pyridine ring maintains nanomolar potency while other substitution patterns resulted in diminished activity [6] [7]. This positioning enables proper molecular orientation within the enzyme binding pocket.

Electronic and Steric Effects

The trifluoromethyl group contributes significantly to both metabolic stability and binding affinity. Its strong electron-withdrawing properties enhance the electrostatic interactions with the target enzyme while simultaneously improving the compound's drug-like properties through increased lipophilicity and metabolic resistance [12] [7].

The methoxy group substitution pattern contributes to selectivity and pharmacological properties through specific hydrogen bonding interactions and steric complementarity with the LIM kinase active site [12] [7]. Removal or modification of this group resulted in decreased selectivity against related kinases.

Amide Linker Optimization

The isobutyramide moiety provides optimal geometry for enzyme interaction through its specific conformational preferences. SAR studies revealed that this particular amide substitution achieves the ideal balance between binding affinity and selectivity, resulting in optimized binding kinetics with IC50 values of 8 nM for LIMK1 and 32 nM for LIMK2 [6] [7].

Scaffold Analysis

The aminothiazole scaffold functions as the core pharmacophore for LIM kinase inhibition. Systematic modifications around this central structure identified the critical requirements for maintaining low nanomolar inhibition while achieving selectivity against the broader kinome [1] [5].

The 4-methoxy-2-trifluoromethylphenyl substituent emerges as key for receptor binding specificity, providing enhanced target specificity through complementary interactions with unique structural features of the LIM kinase active site [12] [6]. The pyridin-4-yl linker enables proper molecular orientation while preserving the activity profile across both LIMK1 and LIMK2 isoforms [6] [7].

Optimization of Lead Compounds

The optimization process for CRT-0105446 employed multiple parallel strategies to enhance potency, selectivity, and drug-like properties while maintaining synthetic accessibility [6] [7] [1].

Potency Enhancement Strategies

Structure-activity relationship-guided modifications focused on thiazole substitutions and linker optimization to achieve maximum inhibitory potency. The iterative design process resulted in the identification of CRT-0105446 with IC50 values of 8 nM for LIMK1 and 32 nM for LIMK2, representing significant improvements over initial screening hits [6] [7] [1].

Scaffold hopping from initial hit compounds enabled the exploration of diverse chemical space while maintaining the essential pharmacophoric elements. This approach identified the aminothiazole core as superior to alternative heterocyclic systems for LIM kinase inhibition [1] [5].

Selectivity Improvement

Kinome-wide selectivity profiling against 442 kinases ensured high selectivity versus other kinase families. The optimization process systematically addressed off-target binding through structural modifications that enhanced complementarity with unique features of the LIM kinase active site [6] [7].

Comprehensive kinase screening identified minimal off-target binding, with CRT-0105446 demonstrating selectivity scores superior to many approved kinase inhibitors. This selectivity profile reduces the potential for mechanism-based toxicities associated with polypharmacology [6] [7].

ADMET Property Optimization

Quantitative structure-activity relationship (QSAR) modeling and prediction guided the optimization of absorption, distribution, metabolism, excretion, and toxicity properties. The development process balanced lipophilicity, solubility, and permeability parameters to achieve improved drug-like properties [13] [14].

Structure-based drug design approaches minimized cytochrome P450 interactions to enhance metabolic stability. The incorporation of the trifluoromethyl group and careful selection of substitution patterns resulted in compounds with enhanced metabolic resistance [6] [7].

Cellular Activity Enhancement

Cell-based assay optimization focused on avoiding efflux pump substrate characteristics while maintaining effective cellular penetration. The final compound demonstrates robust cellular activity with effective inhibition of cofilin phosphorylation and enhancement of αTubulin acetylation [6] [7].

Human microsome stability testing confirmed suitable pharmacokinetic parameters for potential therapeutic application. The optimization process successfully balanced potency, selectivity, and pharmaceutical properties to achieve a promising lead compound [13] [14].

Scale-up and Production Considerations

The transition from laboratory synthesis to potential commercial production requires careful consideration of multiple factors including reaction scale-up, process safety, equipment requirements, and regulatory compliance [10] [11] [15].

Reaction Scale-up Strategies

Heat transfer and mixing efficiency become critical parameters during scale-up operations. Pilot scale validation studies typically employ 10-100 fold increases in batch size to identify potential issues before full-scale production [10] [11] [16]. Temperature control and residence time optimization ensure consistent product quality and yield across different scales.

The implementation of continuous flow reactors offers advantages for heat-sensitive reactions and exothermic processes. These systems provide enhanced temperature control and improved safety profiles compared to traditional batch processes [10] [17].

Process Safety Assessment

Exothermic reaction control requires comprehensive thermal hazard assessment during scale-up development. Reaction temperature monitoring and emergency cooling capabilities must be implemented to prevent runaway reactions [10] [11] [18]. The evaluation of potential hazards associated with reagents, solvents, and reaction conditions ensures safe operation at manufacturing scale.

Equipment and Infrastructure Requirements

Suitable reactor design considerations include pressure rating and material compatibility with the reaction components. Continuous flow reactors may require specialized equipment but offer advantages in terms of safety and process control [10] [17]. The selection of appropriate materials of construction prevents corrosion and contamination issues.

Quality Control and Analytical Methods

Analytical method validation using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry ensures consistent product quality with purity specifications exceeding 98% [11] [15]. Process analytical technology implementation enables real-time monitoring and control of critical quality attributes.

Cost Optimization Strategies

Raw material sourcing and alternative reagent evaluation contribute to cost per kilogram optimization. The identification of multiple suppliers for key starting materials ensures supply chain security and competitive pricing [10] [11]. Process efficiency improvements and yield optimization reduce overall manufacturing costs.

Environmental and Regulatory Considerations

Waste minimization strategies incorporate green chemistry principles to reduce environmental impact. Solvent recovery and recycling systems minimize waste generation and reduce operating costs [10] [15]. Good Manufacturing Practice (GMP) compliance requirements and International Council for Harmonisation (ICH) guideline adherence ensure regulatory approval pathways.

Documentation and validation procedures must be established to support regulatory submissions. The implementation of quality management systems ensures compliance with pharmaceutical manufacturing standards [11] [15].

Supply Chain Management

Starting material availability assessment and multiple supplier qualification strategies ensure robust supply chains. Just-in-time delivery systems optimize inventory management while maintaining production continuity [11] [15]. The evaluation of alternative synthetic routes provides backup strategies for critical supply disruptions.